Selectivity Fingerprint: Narrow Seven-Kinase Profiling with Quantified Residual FGFR1 Inhibition
NQDI-1's selectivity was systematically evaluated in vitro across four serine/threonine kinases (CK2, JNK3, ROCK1, Aurora A) and three tyrosine kinases (FGFR1, HGFR, Tie2) using a radiometric 32P-ATP kinase assay [1]. Among these seven off-targets, NQDI-1 showed negligible inhibition of CK2, JNK3, ROCK1, Aurora A, HGFR, and Tie2, but inhibited FGFR1 with 44% residual activity, providing a quantified, narrow off-target signature [1]. In contrast, the clinical-stage inhibitor GS-444217 was profiled against 442 kinases and showed >53-fold selectivity over DYRK1A and >104-fold over RSK4, representing a fundamentally different selectivity landscape . For researchers requiring a well-characterized, moderately selective ASK1 tool compound with a known FGFR1 liability rather than broad kinome-wide profiling, NQDI-1 offers a more defined off-target risk profile.
| Evidence Dimension | Residual off-target kinase activity in selectivity panel |
|---|---|
| Target Compound Data | Residual FGFR1 activity: 44%; CK2, JNK3, ROCK1, Aurora A, HGFR, Tie2: inhibited <50% at the screening concentration |
| Comparator Or Baseline | GS-444217: >53-fold selectivity over DYRK1A and >104-fold over RSK4 in a 442-kinase panel |
| Quantified Difference | NQDI-1 operates with a defined 7-kinase selectivity fingerprint and one significant off-target (FGFR1); GS-444217 demonstrates broader kinome selectivity with higher fold-selectivity margins against specific kinases but lacking the simple, interpretable 7-kinase pattern |
| Conditions | In vitro radiometric kinase assay (32P-ATP) for NQDI-1 [1]; KINOMEscan for GS-444217 |
Why This Matters
The well-defined, narrow selectivity profile with a single quantifiable off-target provides critical information for experimental design where confounding FGFR1 biology must be either avoided or accounted for, while broader-profiled inhibitors may carry unknown liabilities.
- [1] Volynets GP et al. J Med Chem. 2011;54(8):2680-6. Selectivity data: FGFR1 residual activity 44%. View Source
